2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate

Descripción general

Descripción

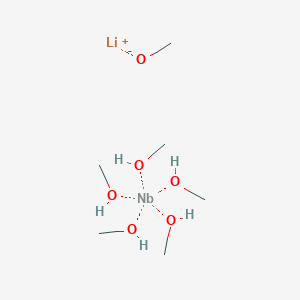

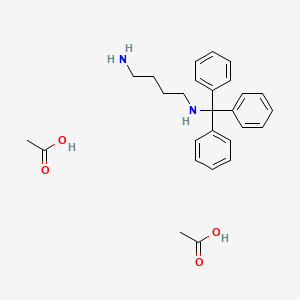

“2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate”, also known as 5-Methoxyninhydrin, is a chemical compound with the empirical formula C10H8O5 . It has a molecular weight of 208.17 (anhydrous basis) . This compound is used in the realm of organic synthesis and pharmaceutical artifacts .

Physical And Chemical Properties Analysis

The melting point of “this compound” is 126-129 °C (lit.) . Other physical and chemical properties are not specified in the available resources.Aplicaciones Científicas De Investigación

Gas Hydrates in Food Technology

Research on gas hydrates, particularly carbon dioxide (CO2) hydrates, has shown promising applications in food technology, such as in the concentration of juices, desalination, carbonation, and food preservation. Studies have demonstrated that CO2 hydrate can effectively concentrate orange juice and tomato juice, highlighting the potential of hydrate technology in enhancing food processing and preservation methods. The kinetic properties of hydrates and their role in food applications suggest a need for further exploration to validate the sustainability and efficacy of this technology in food research (S. Srivastava, B. Hitzmann, & V. Zettel, 2021).

Furan Derivatives from Biomass

The conversion of plant biomass into furan derivatives represents an important area of research, with 5-Hydroxymethylfurfural (HMF) identified as a key platform chemical. HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-diformylfuran, offer potential alternatives to non-renewable hydrocarbon sources for the chemical industry. These compounds can be used in the production of monomers, polymers, fuels, and other chemicals, suggesting a broad range of applications in sustainable material science and engineering (V. M. Chernyshev, O. A. Kravchenko, & V. Ananikov, 2017).

Blood Compatibility and Hydrated Polymers

Studies have explored the blood compatibility of certain polymers, such as poly(2-methoxyethyl acrylate) (PMEA), by examining the structure of water in hydrated forms of these materials. Understanding the interactions between hydrated polymers and biological components can inform the development of biocompatible materials for medical applications. The research suggests that the unique water structure associated with these polymers plays a crucial role in their compatibility with blood, opening avenues for their use in biomedical devices and implants (Masaru Tanaka & A. Mochizuki, 2010).

Hydrate Formation for Separation Processes

The formation of gas hydrates has been explored as a novel separation technology, showing potential for energy-efficient and sustainable separation processes. This approach could be particularly relevant for the separation of gases and other components in industrial applications. The research highlights the importance of hydrate formation in enabling separations that are challenging with traditional methods, suggesting an area where compounds with specific hydrate-forming capabilities could play a role (Ali Eslamimanesh, A. Mohammadi, D. Richon, P. Naidoo, & D. Ramjugernath, 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles .

Mode of Action

As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As more research is conducted, we will gain a clearer picture of these effects .

Propiedades

IUPAC Name |

2,2-dihydroxy-5-methoxyindene-1,3-dione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5.H2O/c1-15-5-2-3-6-7(4-5)9(12)10(13,14)8(6)11;/h2-4,13-14H,1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNQFAORHHCTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(C2=O)(O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.